molecular formula C17H28O5 B14043153 7-(Tert-butyl) 8-ethyl (7S,8S)-1-oxaspiro[4.5]decane-7,8-dicarboxylate

7-(Tert-butyl) 8-ethyl (7S,8S)-1-oxaspiro[4.5]decane-7,8-dicarboxylate

Cat. No.: B14043153
M. Wt: 312.4 g/mol
InChI Key: AQVUHAQFGYJDFS-RNWUTADCSA-N
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Description

7-(Tert-butyl) 8-ethyl (7S,8S)-1-oxaspiro[4.5]decane-7,8-dicarboxylate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of bicyclic system where two rings are connected through a single atom. The presence of tert-butyl and ethyl groups adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Tert-butyl) 8-ethyl (7S,8S)-1-oxaspiro[4.5]decane-7,8-dicarboxylate typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core through a cyclization reaction. The tert-butyl and ethyl groups are introduced via alkylation reactions using appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This ensures the efficient production of this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

7-(Tert-butyl) 8-ethyl (7S,8S)-1-oxaspiro[4.5]decane-7,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or ethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(Tert-butyl) 8-ethyl (7S,8S)-1-oxaspiro[4.5]decane-7,8-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 7-(Tert-butyl) 8-ethyl (7S,8S)-1-oxaspiro[4.5]decane-7,8-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with these targets, potentially leading to high specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(Tert-butyl) 8-ethyl (7S,8S)-1-oxaspiro[45]decane-7,8-dicarboxylate stands out due to its specific spiro linkage and the presence of both tert-butyl and ethyl groups

Properties

Molecular Formula

C17H28O5

Molecular Weight

312.4 g/mol

IUPAC Name

7-O-tert-butyl 8-O-ethyl (7S,8S)-1-oxaspiro[4.5]decane-7,8-dicarboxylate

InChI

InChI=1S/C17H28O5/c1-5-20-14(18)12-7-9-17(8-6-10-21-17)11-13(12)15(19)22-16(2,3)4/h12-13H,5-11H2,1-4H3/t12-,13-,17?/m0/s1

InChI Key

AQVUHAQFGYJDFS-RNWUTADCSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CCC2(CCCO2)C[C@@H]1C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CCC2(CCCO2)CC1C(=O)OC(C)(C)C

Origin of Product

United States

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